molecular formula C42H72O36 B10825378 Maltoheptaose CAS No. 137767-17-0

Maltoheptaose

Cat. No.: B10825378
CAS No.: 137767-17-0
M. Wt: 1153.0 g/mol
InChI Key: BNABBHGYYMZMOA-AHIHXIOASA-N
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Description

Maltoheptaose is a maltooligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. It is a heptasaccharide, meaning it contains seven monosaccharide units. This compound is known for its lower osmotic pressure, higher viscosity, better moisturizing effect, and robust film-forming properties. These characteristics make it valuable in various fields, including food, medicine, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltoheptaose can be synthesized using enzymatic methods. One common approach involves the use of cyclodextrin glucotransferase and cyclomaltodextrinase in a one-pot cascade reaction. The optimal conditions for this reaction are a pH of 7.0 and a temperature of 30°C in the presence of calcium ions. The sequential addition of these enzymes results in a higher conversion rate compared to simultaneous addition .

Another method involves the use of cyclodextrinase from Thermococcus species expressed in Bacillus subtilis. This enzyme exhibits high substrate specificity for cyclodextrins and can achieve a high yield of this compound under optimal conditions of 90°C and pH 5.5 .

Industrial Production Methods: In industrial settings, this compound is typically produced from starch using enzymatic processes. The use of cyclodextrin glucotransferase and cyclomaltodextrinase in a dual-enzyme cascade reaction has shown great potential for large-scale production. This method is efficient and can be applied in the food industry .

Chemical Reactions Analysis

Types of Reactions: Maltoheptaose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Produces smaller oligosaccharides and glucose.

    Oxidation: Produces aldehydes or carboxylic acids.

    Glycosylation: Produces longer oligosaccharides.

Comparison with Similar Compounds

    Maltotriose: A trisaccharide composed of three glucose units.

    Maltotetraose: A tetrasaccharide composed of four glucose units.

    Maltopentaose: A pentasaccharide composed of five glucose units.

    Maltohexaose: A hexasaccharide composed of six glucose units.

Comparison: Maltoheptaose is unique among maltooligosaccharides due to its specific degree of polymerization, which provides it with distinct physicochemical properties. Compared to shorter oligosaccharides like maltotriose and maltotetraose, this compound has higher viscosity and better film-forming properties. This makes it more suitable for applications requiring these characteristics, such as in the food and cosmetics industries .

Properties

CAS No.

137767-17-0

Molecular Formula

C42H72O36

Molecular Weight

1153.0 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

BNABBHGYYMZMOA-AHIHXIOASA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O

physical_description

Solid

Origin of Product

United States

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